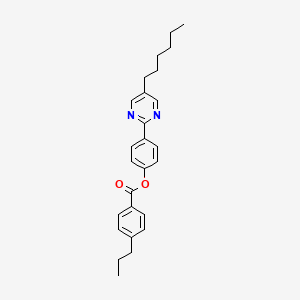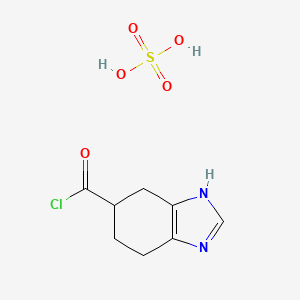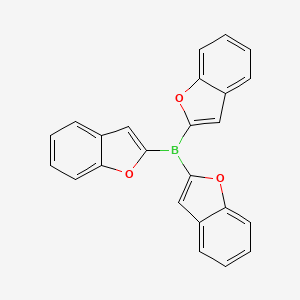
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The specific structure of this compound includes a pyrrolidine ring, a prop-2-en-1-yl group, and a tributylstannyl group. Organotin compounds are widely used in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the stannylation of a pyrrolidine precursor using tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Purification steps, such as distillation or chromatography, are often employed to remove impurities and by-products.
化学反应分析
Types of Reactions
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin compounds.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The tributylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin halides or alkyl derivatives.
科学研究应用
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Materials Science: Organotin compounds are used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: The compound may be used in studies of organotin toxicity and its effects on biological systems.
作用机制
The mechanism of action of (2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms, such as carbon, oxygen, and nitrogen, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
相似化合物的比较
Similar Compounds
(2S)-1-(Prop-2-en-1-yl)-2-(trimethylstannyl)pyrrolidine: Similar structure but with trimethylstannyl group instead of tributylstannyl.
(2S)-1-(Prop-2-en-1-yl)-2-(triphenylstannyl)pyrrolidine: Contains a triphenylstannyl group.
(2S)-1-(Prop-2-en-1-yl)-2-(triethylstannyl)pyrrolidine: Contains a triethylstannyl group.
Uniqueness
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts specific chemical properties and reactivity. The size and steric effects of the tributyl groups can influence the compound’s behavior in chemical reactions, making it distinct from other organotin compounds with different substituents.
属性
CAS 编号 |
173203-30-0 |
|---|---|
分子式 |
C19H39NSn |
分子量 |
400.2 g/mol |
IUPAC 名称 |
tributyl-[(2S)-1-prop-2-enylpyrrolidin-2-yl]stannane |
InChI |
InChI=1S/C7H12N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h2,6H,1,3-5,7H2;3*1,3-4H2,2H3; |
InChI 键 |
SONIMDLPVUJZPS-UHFFFAOYSA-N |
手性 SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC=C |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


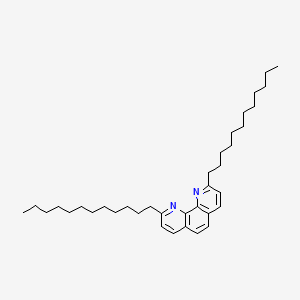
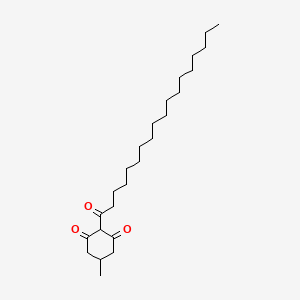
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)

![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


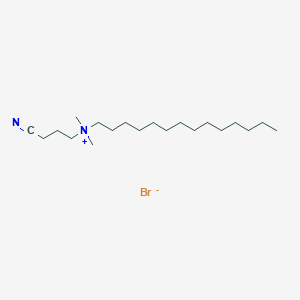
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
